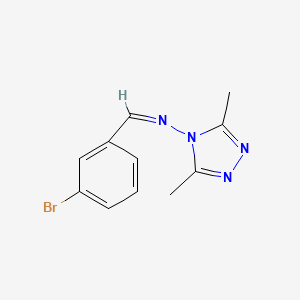
N'-(4-bromobenzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
Vue d'ensemble
Description
N'-(4-bromobenzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and agriculture. This compound is commonly referred to as BBMP, and its molecular formula is C19H17BrN4O.
Mécanisme D'action
The mechanism of action of BBMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, BBMP has been found to induce apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. In bacteria and fungi, BBMP has been found to inhibit the activity of various enzymes such as DNA gyrase and topoisomerase, leading to cell death.
Biochemical and Physiological Effects:
BBMP has been found to exhibit various biochemical and physiological effects, depending on the application. In cancer cells, BBMP has been found to induce apoptosis, leading to cell death. Moreover, BBMP has also been found to inhibit the migration and invasion of cancer cells, making it a potential candidate for the development of new anticancer drugs.
In bacteria and fungi, BBMP has been found to inhibit the growth and proliferation of these microorganisms, leading to cell death. Moreover, BBMP has also been found to exhibit herbicidal properties by inhibiting the growth of weeds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BBMP in lab experiments is its potent biological activity, making it a potential candidate for the development of new drugs. Moreover, BBMP is relatively easy to synthesize and purify, making it readily available for research purposes.
However, one of the main limitations of using BBMP in lab experiments is its potential toxicity, which can limit its application in vivo. Moreover, the mechanism of action of BBMP is not fully understood, making it difficult to optimize its biological activity.
Orientations Futures
There are several future directions for the research and development of BBMP. One potential direction is the optimization of its biological activity by identifying its target proteins and signaling pathways. Moreover, the development of new derivatives of BBMP with improved pharmacokinetic properties and reduced toxicity is also a promising direction.
In agricultural sciences, the development of new herbicides based on BBMP and its derivatives is a potential direction. Moreover, the identification of new plant growth regulators based on BBMP is also a promising direction for the development of new agricultural products.
Applications De Recherche Scientifique
BBMP has shown promising results in various scientific research applications, including medicinal chemistry, agricultural sciences, and material sciences. In medicinal chemistry, BBMP has been found to exhibit potent anticancer properties by inducing apoptosis in cancer cells. Moreover, BBMP has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In agricultural sciences, BBMP has been found to exhibit herbicidal properties, making it a potential candidate for the development of new herbicides. Moreover, BBMP has also been found to enhance the growth of plants by stimulating the production of cytokinins and gibberellins.
Propriétés
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O/c1-12-2-6-14(7-3-12)16-10-17(22-21-16)18(24)23-20-11-13-4-8-15(19)9-5-13/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMSEFWMIUJYDY-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




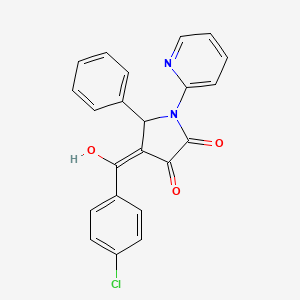
![N-[2-(4-chlorophenyl)ethyl]-2-{methyl[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide](/img/structure/B3887467.png)
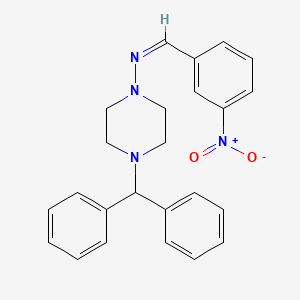
![N'-[1-(4-aminophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3887477.png)
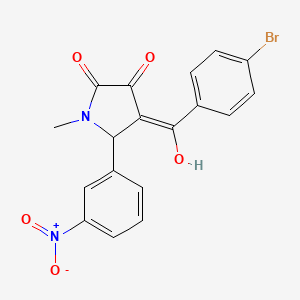

![3-(4-chlorophenyl)-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887509.png)
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3887516.png)

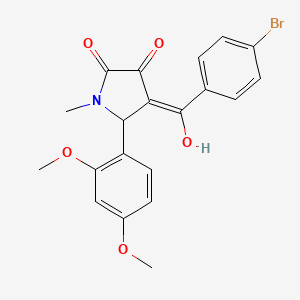
![1-(4-bromophenyl)-4-[2-(dimethylamino)-5-nitrobenzylidene]-3,5-pyrazolidinedione](/img/structure/B3887534.png)
